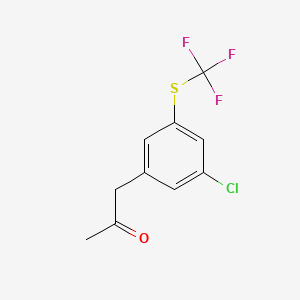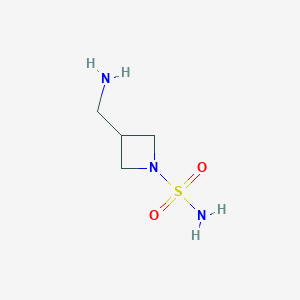![molecular formula C19H19NO4 B14064264 3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione CAS No. 922528-56-1](/img/structure/B14064264.png)
3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2,5-dione and benzyl alcohol derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Steps: The synthetic route may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the benzyloxy group is converted to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions may involve the conversion of the pyrrolidine ring to a more saturated form.
Substitution: Substitution reactions can occur at the benzyloxy or methoxybenzyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce more saturated pyrrolidine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(benzyloxy)-1-(4-hydroxybenzyl)pyrrolidine-2,5-dione
- ®-3-(benzyloxy)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
- ®-3-(benzyloxy)-1-(4-nitrobenzyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxybenzyl group, for example, may enhance its solubility, stability, or binding affinity compared to similar compounds.
Propiedades
Número CAS |
922528-56-1 |
|---|---|
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-7-14(8-10-16)12-20-18(21)11-17(19(20)22)24-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Clave InChI |
RLCVNZFLCSOQTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
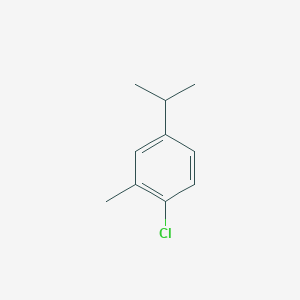
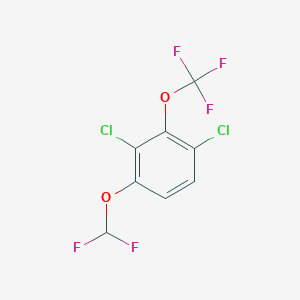
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)

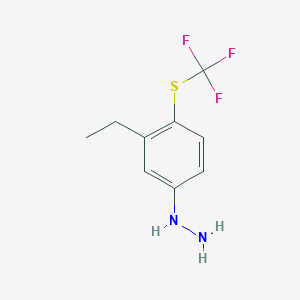
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
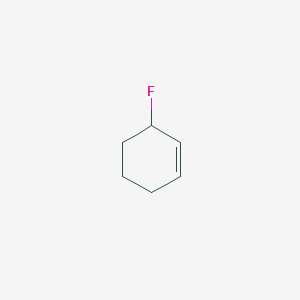
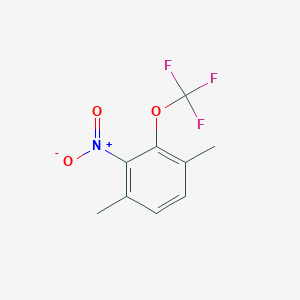
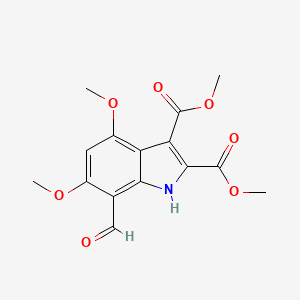
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
